molecular formula C13H13ClFNO4S B2508868 3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide CAS No. 1798486-79-9

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide

Cat. No.: B2508868
CAS No.: 1798486-79-9
M. Wt: 333.76
InChI Key: OZXMRNJXOIPHFW-UHFFFAOYSA-N
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Description

3-chloro-4-fluoro-N-(2-(furan-2-yl)-2-methoxyethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C13H13ClFNO4S and its molecular weight is 333.76. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Material Science

  • Crystal Structures and Intermolecular Interactions : The study of similar benzenesulfonamide derivatives highlights their crystal packing and intermolecular interactions, such as C-H...O, C-H...π, and C-H...Cl, which are crucial for understanding their structural properties and potential applications in material science (Bats, Frost, & Hashmi, 2001).

  • Electrophilic Fluorination : Analogous compounds have been employed in electrophilic fluorination reactions to improve the enantioselectivity of products, indicating the utility of such structures in the development of fluorinating reagents (Yasui et al., 2011).

Medicinal Chemistry and Photodynamic Therapy

  • Photosensitizers in Cancer Treatment : The synthesis and characterization of benzenesulfonamide derivatives substituted on zinc phthalocyanines have shown promising properties as photosensitizers in photodynamic therapy, highlighting their potential in cancer treatment due to high singlet oxygen quantum yields (Pişkin, Canpolat, & Öztürk, 2020).

  • Herbicide Metabolism and Selectivity : The metabolism of chlorsulfuron, a structurally related herbicide, by cereal plants versus broadleaf plants underscores the selectivity mechanism, which could inspire research into selective agricultural chemicals (Sweetser, Schow, & Hutchison, 1982).

  • Cytotoxicity and Enzyme Inhibition : Studies on similar benzenesulfonamides have explored their cytotoxicity and potential as enzyme inhibitors, particularly carbonic anhydrase inhibitors, revealing insights into their therapeutic prospects in tumor treatment and other diseases (Gul et al., 2016).

Properties

IUPAC Name

3-chloro-4-fluoro-N-[2-(furan-2-yl)-2-methoxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClFNO4S/c1-19-13(12-3-2-6-20-12)8-16-21(17,18)9-4-5-11(15)10(14)7-9/h2-7,13,16H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZXMRNJXOIPHFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC(=C(C=C1)F)Cl)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.